Cas no 77691-03-3 (D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-)
![D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- structure](https://nl.kuujia.com/scimg/cas/77691-03-3x500.png)
77691-03-3 structure
Productnaam:D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-
D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-
- 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.β.-D- ribofuranosyl-, monohydrochloride
- D-Ribitol, 1-C-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-1,4-anhydro-, (1S)-
- BRN 4706519
- D-Ribitol, 1-C-(4-amino-5H-pyrrolo(3,2-D)pyrimidin-7-yl)-1,4-anhydro-, (S)-
- CHEMBL4580420
- 4-Amino-7-beta-D-arabinofuranosyl-7H-pyrrolo(3,2-d)pyrimidine
- 7H-Pyrrolo(3,2-d)pyrimidine, 4-amino-7-beta-D-arabinofuranosyl-
- 77691-03-3
- NSC 352890
- 1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydropentitol
- (2S,3R,4S,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- {5H-Pyrrolo[3,2-d]pyrimidine-4-amine,} 7-.beta.-D- ribofuranosyl-
- SCHEMBL3304855
- C9Ado
- SCHEMBL10855797
- (2S,3R,4S,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
-
- Inchi: InChI=1S/C11H14N4O4/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(18)8(17)5(2-16)19-10/h1,3,5,8-10,13,16-18H,2H2,(H2,12,14,15)/t5-,8-,9-,10+/m1/s1
- InChI-sleutel: KEHFJRVBOUROMM-KBHCAIDQSA-N
- LACHT: C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O
Berekende eigenschappen
- Exacte massa: 302.078
- Monoisotopische massa: 302.078
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 334
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 138A^2
- XLogP3: -1.8
Experimentele eigenschappen
- Dichtheid: 1.688
- Kookpunt: 684.8°C at 760 mmHg
- Vlampunt: 368°C
- Brekindex: 1.787
- PSA: 137.51000
- LogboekP: 0.07730
D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)- Gerelateerde literatuur
-
Jacek Wierzchowski,Jan M. Antosiewicz,David Shugar Mol. BioSyst. 2014 10 2756
-
Sisi Gao,Huanting Liu,Valérie de Crécy-Lagard,Wen Zhu,Nigel G. J. Richards,James H. Naismith Chem. Commun. 2019 55 14502
77691-03-3 (D-Ribitol,1-C-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-1,4-anhydro-, (1S)-) Gerelateerde producten
- 861208-76-6(2-(2,4-diphenyl-1,3-thiazol-5-yl)acetohydrazide)
- 1115-82-8((S)-(+)-2-Methylglutaric Acid)
- 2172201-83-9(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-difluoropropanoic acid)
- 58329-72-9(Guanosine, cyclic3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt (9CI))
- 941900-03-4(3-2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)
- 2227204-98-8(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)
- 2171145-29-0(2-({2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)
- 2096331-96-1(1-Butylpyrazole-4-boronic acid)
- 2137950-89-9(2-(2-ethyloxan-2-yl)acetic acid)
- 1261884-59-6(2,6-Bis(4-(trifluoromethyl)phenyl)-3-nitropyridine)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
